3-(3-Ethylphenoxy)propane-1,2-diol
CAS No.: 64049-52-1
Cat. No.: VC17610745
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64049-52-1 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 3-(3-ethylphenoxy)propane-1,2-diol |
| Standard InChI | InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |
| Standard InChI Key | JCLWQYMAWWJMSX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)OCC(CO)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(3-Ethylphenoxy)propane-1,2-diol belongs to the family of aromatic ether diols, characterized by a phenoxy group attached to a propane-1,2-diol backbone via an ether linkage. Its molecular formula is , with a molar mass of 196.24 g/mol . The compound’s SMILES notation (CCC1=CC(=CC=C1)OCC(CO)O) and InChIKey (JCLWQYMAWWJMSX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CCC1=CC(=CC=C1)OCC(CO)O |
| InChI | InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |
| Exact Mass | 196.110 g/mol |
Predicted Physicochemical Behavior
Collision cross-section (CCS) predictions using ion mobility spectrometry reveal distinct adduct-specific profiles :
Table 2: CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 197.11722 | 143.5 |
| [M+Na]+ | 219.09916 | 154.6 |
| [M-H]- | 195.10266 | 144.1 |
These values suggest strong hydrogen-bonding capacity, consistent with the compound’s diol functionality. The elevated CCS for sodium adducts ([M+Na]+ = 154.6 Ų) indicates significant molecular surface area expansion upon cation coordination .
Synthetic Methodologies
Epoxide Ring-Opening Strategies
While direct synthesis protocols for 3-(3-ethylphenoxy)propane-1,2-diol remain undocumented in available literature, analogous phenolic diol syntheses provide actionable insights. The Tyman-Payne method for 3-(hydroxyphenyl)propane-1,2-diols employs allylic epoxidation followed by acid-catalyzed ring opening . Applied to 3-ethylphenol derivatives, this approach could theoretically yield the target compound through:
-
Allylation of 3-ethylphenol to form 3-allyl-3-ethylphenol
-
Epoxidation using m-chloroperbenzoic acid
-
Hydrolytic cleavage of the epoxide intermediate
Reaction yields for similar systems range from 45–68%, with purity dependent on chromatographic separation techniques .
Oxime-Based Pathways
Alternative routes involving benzaldoxime derivatives demonstrate potential for generating substituted 1,3-diols . Though developed for methoxy-substituted analogs, adapting this method would require:
-
Nitromethylation of 3-ethylbenzaldehyde oxime
-
Hydroxymethylation with formaldehyde under basic conditions
-
Catalytic hydrogenation to reduce nitro groups
This pathway’s viability remains untested for ethyl-substituted systems but offers a route to stereochemical control in diol formation .
Analytical Characterization
Mass Spectrometric Detection
Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI-MS) has proven effective for detecting structurally similar chlorinated diols . While 3-(3-ethylphenoxy)propane-1,2-diol lacks electronegative substituents, derivatization with heptafluorobutyryl imidazole (HFBI) could enhance detection sensitivity by introducing fluorinated tags .
Table 3: Projected MS Fragmentation Pattern
| Derivative | Characteristic Ions (m/z) |
|---|---|
| Underivatized | 196 (M+), 178 (M-H2O) |
| HFBI-derivatized | 347 (M-HFBA), 213 (C6H5O+) |
Chromatographic Behavior
Normal-phase HPLC with evaporative light scattering detection (ELSD) emerges as a viable separation strategy, leveraging the compound’s moderate polarity () . Mobile phase optimization using acetonitrile/water gradients (70:30 to 95:5 v/v) could achieve baseline resolution from related diols within 15–20 minute runs.
Stability and Reactivity Profile
Thermal Stability
While direct thermogravimetric data are unavailable, analogous propane-1,2-diols exhibit decomposition onset temperatures near 200°C . The compound’s flash point (estimated ~200°C) suggests limited flammability risk under standard handling conditions .
Chemical Reactivity
The vicinal diol moiety predisposes the molecule to:
-
Periodate cleavage: Quantitative oxidation of 1,2-diols to carbonyl compounds
-
Boronate complexation: Formation of stable five-membered rings with boric acid
-
Esterification: Susceptibility to acetylation/acylation under mild conditions
Notably, the ethylphenoxy group confers enhanced lipophilicity compared to unsubstituted analogs, potentially improving solubility in nonpolar matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume